Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Independent MRM Channel Operation vs. Non-Deuterated Impurity C
The incorporation of three deuterium atoms replaces three hydrogen atoms, yielding a mass difference of +3 Da relative to the non-deuterated Cefuroxime Axetil Impurity C [1][2]. This mass increment allows the mass spectrometer to distinguish the internal standard from the native impurity in a single analytical run by selecting distinct precursor-to-product ion transitions (e.g., m/z 560 → product ion for IS vs. m/z 557 → product ion for analyte, depending on ionization mode). This eliminates cross-talk, enabling accurate isotope dilution quantification even at impurity levels as low as 0.05% of the API, a regulatory threshold specified under ICH Q3A/Q3B guidelines.
| Evidence Dimension | Molecular mass (monoisotopic) and isotope distribution pattern |
|---|---|
| Target Compound Data | Molecular formula C₁₈H₁₂D₃Cl₃N₄O₉S, molecular weight 560.76 g/mol; +3 Da mass shift from native form [1] |
| Comparator Or Baseline | Cefuroxime Axetil Impurity C (non-deuterated): C₁₈H₁₅Cl₃N₄O₉S, MW 569.76 g/mol (GLPBio); or N-(2,2,2-trichloroacetyl)cefuroxime [2] |
| Quantified Difference | Δm/z = +3.0 Da (approximately 0.5% relative mass difference at nominal mass resolution) |
| Conditions | ESI-LC-MS/MS in either positive or negative ion mode; chromatographic separation on C18 reversed-phase columns (e.g., Waters BEH C18, 50 mm × 2.1 mm, 1.7 µm) with 0.1% formic acid–methanol mobile phase, as described for cefuroxime axetil impurity profiling [3]. |
Why This Matters
This mass difference is the critical enabler for stable isotope dilution mass spectrometry (SID-MS), the regulatory gold standard for impurity quantification in pharmaceutical analysis, which is unattainable with the non-deuterated Impurity C.
- [1] Pharmaffiliates. Cefuroxime Axetil Impurity C-d3 – Product Information. Catalogue No. PA STI 018530. Accessed 2026. View Source
- [2] GLPBio. Cefuroxime Axetil Impurity C – Product Page. Catalog No. GD08070. Accessed 2026. View Source
- [3] Liang, S., Hu, J., Wu, Q., Li, X., Li, W., Hu, C., Ding, L. Analysis of related substances in cefuroxime axetil by LC-MS/MS. Chinese Journal of New Drugs, 2014, 4, 480–485. View Source
